1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-[3-[4-(4-methylphenyl)piperazin-1-yl]azetidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O/c1-13-3-5-15(6-4-13)17-7-9-18(10-8-17)16-11-19(12-16)14(2)20/h3-6,16H,7-12H2,1-2H3 |
InChI Key |
JXHPBQJGQJYERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Azetidine Derivatives
Azetidine rings serve as core intermediates in synthesizing this compound. Source highlights a method where 3-(4-(p-tolyl)piperazin-1-yl)azetidine is acetylated using acetic anhydride under reflux conditions. Key parameters include:
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Solvent : Anhydrous dichloromethane or toluene.
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Catalyst : Triethylamine (TEA) to neutralize HCl byproducts.
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Temperature : 0–5°C during reagent addition, followed by room-temperature stirring for 12–24 hours.
Mechanism :
Piperazine-Azetidine Coupling
Source and describe coupling 4-(p-tolyl)piperazine with azetidine precursors. A representative protocol involves:
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Step 1 : Synthesis of 3-chloroazetidine via chlorination of azetidin-2-one using thionyl chloride (SOCl₂).
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Step 2 : Nucleophilic displacement of chlorine with 4-(p-tolyl)piperazine in acetonitrile at 60°C for 8 hours.
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Step 3 : Acetylation of the secondary amine using acetyl chloride in the presence of K₂CO₃.
Key Data :
Multi-Step Synthesis from Aryl Ketone Intermediates
Reductive Amination Pathway
Source outlines a route starting with 4-fluoroacetophenone :
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Step 1 : Displacement of fluorine with N-methylpiperazine in a sealed tube at 120°C for 16 hours.
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Step 2 : Purification via ice-water precipitation to isolate 1-(4-(4-methylpiperazin-1-yl)phenyl)ethanone .
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Step 3 : Functionalization of the azetidine ring via Ullmann coupling or Buchwald-Hartwig amination.
Critical Observations :
Catalytic Hydrogenation of Nitro Intermediates
Source details nitro-group reduction in 1-methyl-4-(4-nitrophenyl)piperazine to generate 4-(4-methylpiperazin-1-yl)aniline , a precursor for azetidine coupling:
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Catalyst : 10% Pd/C or Raney nickel.
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Conditions : H₂ gas (1–3 atm) in methanol/ethanol at 25°C.
Post-Reduction Steps :
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The aniline intermediate undergoes diazotization and Sandmeyer reactions to introduce azetidine moieties.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Source and highlight optimized protocols for bulk manufacturing:
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Reactor Type : Continuous flow systems with in-line monitoring.
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Key Advantages :
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Reduced reaction times (2–4 hours vs. 24 hours batch).
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Enhanced purity (>99% by HPLC) via automated solvent switching.
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Representative Process :
Crystallization and Purification
Final purification often involves:
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Solvent Pair : Ethyl acetate/hexane (3:7 v/v).
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Crystal Form : Amorphous or polymorphic forms stabilized by hydrogen bonding.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Challenges and Optimization Strategies
Byproduct Formation
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Issue : Over-acetylation leads to diacetylated impurities.
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Solution : Stoichiometric control of acetic anhydride (1.1 equiv) and low-temperature quenching.
Chemical Reactions Analysis
Ketone Functional Group Reactivity
The acetyl group undergoes nucleophilic addition and condensation reactions. Key transformations include:
These reactions are critical for introducing functional diversity, as demonstrated in related piperazine-azetidine hybrids .
Piperazine Ring Modifications
The 4-(p-tolyl)piperazine subunit participates in:
N-Alkylation/Acylation
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Conditions : Alkyl halides/acyl chlorides, base (e.g., K2CO3), DCM/THF.
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Outcome : Substitution at piperazine nitrogen atoms while retaining the p-tolyl group.
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Example : Acylation with benzoyl chloride yields N-benzoyl derivatives .
Suzuki Coupling
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Conditions : Pd(PPh3)4, arylboronic acids, Na2CO3, DME/H2O.
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Outcome : Functionalization of the p-tolyl group for enhanced biological targeting .
Azetidine Ring Reactivity
The strained azetidine ring enables:
Ring-Opening Reactions
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Acidic Hydrolysis : HCl (6M), reflux → linear amine hydrochloride .
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Nucleophilic Attack : Thiophenol, K2CO3, DMF → thioether-linked products .
Functionalization at the Azetidine Nitrogen
Structural Analogs and Comparative Reactivity
The table below highlights reactivity trends in related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders:
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including effects on the central nervous system. The piperazine and azetidine components may enhance binding affinity to neuroreceptors, making it a candidate for treating conditions like depression and anxiety. For instance, derivatives of azetidinones have shown promise in inhibiting monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, which could lead to therapeutic applications in pain management and neuroprotection.
2. Antimicrobial Activity:
Compounds structurally related to 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone have been evaluated for antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also possess antibacterial or antifungal properties .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to this compound:
Study 1: Antidepressant Activity
A study focused on the synthesis of piperazine derivatives demonstrated that modifications to the azetidine structure could enhance antidepressant effects. The findings suggest that further exploration of this compound could yield effective treatments for mood disorders .
Study 2: Antimicrobial Evaluation
In vitro evaluations showed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These results highlight the potential of this compound as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone involves its interaction with α-adrenoceptors. It acts as a non-selective antagonist of α1B and α2A-adrenoceptors . By inhibiting these receptors, the compound can modulate the sympathetic nervous system, leading to improved lipid and carbohydrate profiles and reduced glucose and triglyceride levels . The exact molecular pathways and targets involved in these effects are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Ethanone Core
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones
- Structure : Replace the azetidine ring with a tetrazole group and introduce an allyl substituent on piperazine.
- Synthesis: React 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperazine, followed by allylation using allyl bromide .
- Activity : Demonstrated antimicrobial properties (e.g., compound 13a showed activity against S. aureus and E. coli) .
- Key Difference : The tetrazole group enhances metabolic stability compared to azetidine, while the allyl group increases lipophilicity .
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)piperazin-1-yl]ethanones
- Structure : Biphenyl group replaces azetidine; piperazine is substituted with aryl groups (e.g., 2-methoxyphenyl).
- Activity: Antipsychotic profile with anti-dopaminergic and anti-serotonergic effects.
- Key Difference : The biphenyl moiety enhances affinity for dopamine D₂ and serotonin 5-HT₁A receptors compared to p-tolyl .
Pyridine-Based Piperazine-Ethanones
- Example: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).
- Activity: Inhibits CYP51 enzyme, effective against Trypanosoma cruzi .
- Key Difference : Pyridine and trifluoromethyl groups improve enzyme-binding specificity compared to azetidine derivatives .
Analogues with Modified Ring Systems
Piperidine vs. Piperazine Derivatives
- Example: 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (piperidine replaces piperazine) .
- Impact : Piperidine’s reduced basicity decreases water solubility but enhances blood-brain barrier penetration compared to piperazine .
Azetidine Derivatives with Alternative Substituents
- Example: Crystalline hydrochloride salt of (1-(4-fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone .
- Activity : Targets pain and metabolic disorders; thiazole-carbonyl group enhances metabolic stability .
- Key Difference : Fluorophenyl and thiazole substituents confer distinct electronic and steric properties compared to p-tolyl .
Pharmacokinetic and Physicochemical Comparisons
*logP values estimated using fragment-based methods.
Biological Activity
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone, also known as CAS No. 223381-96-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H23N3O
- Molecular Weight : 273.37 g/mol
- Structural Formula :
Pharmacological Effects
This compound exhibits several pharmacological effects, primarily through its interaction with various biological targets. Key findings include:
- Inhibition of Tyrosinase Activity : The compound has shown promise as an inhibitor of tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Compounds similar to this compound have demonstrated IC50 values indicating effective inhibition of TYR activity, which is significant for potential therapeutic applications in treating hyperpigmentation disorders .
The biological activity of this compound can be attributed to its structural components:
- Piperazine Moiety : The presence of the piperazine ring contributes to the compound's ability to interact with neurotransmitter receptors, potentially influencing mood and behavior .
- Azetidine Structure : The azetidine ring may enhance the compound's stability and facilitate interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes .
Case Study 1: Antimelanogenic Activity
In a study evaluating the antimelanogenic properties of related compounds, it was found that derivatives similar to this compound displayed significant inhibition of TYR activity. The most effective compounds achieved IC50 values ranging from 3.8 μM to 28.9 μM against TYR derived from Agaricus bisporus (AbTYR) . This suggests that modifications in the structure can lead to enhanced inhibitory effects.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of compounds containing piperazine moieties. These studies indicated that such compounds could modulate dopaminergic and serotonergic systems, potentially offering therapeutic benefits in treating anxiety and depression-related disorders .
Summary of Biological Activities
Q & A
(Basic) What are the common synthetic routes for 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone, and what key reaction conditions are critical for optimizing yield?
The synthesis typically involves coupling a piperazine derivative with an azetidine-containing precursor. A general approach includes:
- Step 1 : Reacting 4-(p-Tolyl)piperazine with a halogenated azetidine intermediate (e.g., chloroazetidine) under nucleophilic substitution conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF is often used to facilitate deprotonation and enhance reactivity .
- Step 2 : Acetylation of the azetidine nitrogen using acetylating agents like acetic anhydride or acetyl chloride.
Critical Conditions :
(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- X-ray Crystallography : Resolves 3D conformation, confirming azetidine-piperazine ring geometry and substituent orientation. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 32.692 Å, b = 6.3772 Å) are typical for related piperazine-azetidine derivatives .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 328.19 for C₂₀H₂₅N₃O⁺) .
(Advanced) How can researchers resolve contradictions in reported biological activities of piperazine-azetidine derivatives across different studies?
Contradictions often arise from structural variations (e.g., substituents on the piperazine or azetidine rings) or assay conditions. Methodological strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with differing substituents. For example, replacing p-Tolyl with fluorophenyl groups (as in ) alters MAGL inhibition potency due to electronic effects .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
- Crystallographic Overlays : Align X-ray structures with target proteins (e.g., MAGL) to identify steric or electronic mismatches .
(Advanced) What computational strategies are recommended for predicting the binding affinity of this compound to neurological targets like MAGL?
- Molecular Docking : Tools like AutoDock Vina model interactions between the compound’s acetyl group and MAGL’s catalytic serine residue (e.g., Ser122). Prioritize poses with hydrogen bonding to His121 and hydrophobic contacts with Leu148 .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Analyze root-mean-square deviation (RMSD) to assess conformational shifts .
- Free Energy Calculations : Use MM-GBSA to estimate binding free energy, focusing on van der Waals and electrostatic contributions .
(Basic) What are the documented pharmacological targets and mechanisms of action for piperazine-containing compounds structurally related to this molecule?
- Monoacylglycerol Lipase (MAGL) Inhibition : Piperazine-azetidine derivatives act as reversible MAGL inhibitors, elevating 2-arachidonoylglycerol (2-AG) levels, which modulate pain and inflammation .
- Dopamine/Serotonin Receptor Modulation : The p-Tolyl group enhances affinity for D₂ and 5-HT₁A receptors, implicated in neuropsychiatric disorders .
- Antimicrobial Activity : Piperazine’s basic nitrogen disrupts bacterial membrane potential, though activity varies with azetidine substitution patterns .
(Advanced) How can regioselectivity challenges in azetidine functionalization be addressed during synthesis?
- Protecting Groups : Temporarily block reactive sites on azetidine (e.g., using tert-butoxycarbonyl (Boc)) to direct substitution to the desired nitrogen .
- Catalytic Strategies : Palladium catalysts enable selective C–N coupling at the azetidine’s 3-position, avoiding byproducts .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor mono-substitution over di-substitution by reducing nucleophilicity .
(Advanced) What experimental approaches are used to assess metabolic stability in preclinical studies?
- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) to predict hepatic clearance .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
